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These application notes provide a comprehensive overview of the preclinical and clinical

rationale for combining the anaplastic lymphoma kinase (ALK) inhibitor, ceritinib, with various

chemotherapy agents. Detailed protocols for key experiments are included to facilitate the

investigation of these combination strategies in a laboratory setting.

Introduction
Ceritinib is a potent, second-generation ALK inhibitor approved for the treatment of ALK-

positive non-small cell lung cancer (NSCLC).[1][2] Its mechanism of action involves the

inhibition of ALK autophosphorylation, which subsequently blocks downstream signaling

pathways crucial for cell proliferation and survival, such as the STAT3, PI3K/AKT, and

RAS/RAF/MEK/ERK pathways.[1][2][3] Preclinical and clinical investigations have explored

combining ceritinib with traditional cytotoxic chemotherapies and other targeted agents to

enhance anti-tumor efficacy, overcome resistance mechanisms, and broaden its therapeutic

application to other malignancies.

One key mechanism underlying the synergistic potential of ceritinib with certain

chemotherapies is its ability to inhibit ATP-binding cassette (ABC) transporters like ABCB1 (P-

glycoprotein) and ABCG2.[4] These transporters are frequently overexpressed in cancer cells

and contribute to multidrug resistance by actively pumping chemotherapeutic drugs out of the
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cell. By inhibiting these pumps, ceritinib can increase the intracellular concentration and

efficacy of co-administered cytotoxic agents.[4]

This document outlines the application of ceritinib in combination with several chemotherapy

agents, presenting both preclinical and clinical data, along with detailed experimental protocols

for their evaluation.

Preclinical and Clinical Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of

ceritinib in combination with various chemotherapy agents.

Table 1: Preclinical In Vitro Synergy of Ceritinib
Combinations

Combination Cell Line Assay Type Key Findings Reference

Ceritinib +

Cisplatin

KKU-M213,

KKU-100, RBE

(Cholangiocarcin

oma)

Cell Viability

(MTT)

Synergistic

reduction in cell

viability. ZIP

synergy score

>10 indicates

synergism.

[2]

Ceritinib +

Doxorubicin/Pacli

taxel

K562/adr

(Leukemia,

ABCB1-

overexpressing)

Cell Viability

(MTT)

Ceritinib (0.5 µM)

significantly

decreased the

IC50 of

doxorubicin and

paclitaxel,

indicating

reversal of

resistance.

Ceritinib +

Gemcitabine

Pancreatic

Cancer Cell

Lines

Cell Viability

(CCK-8)

Additive to

synergistic

growth inhibition

observed.

[5]
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Table 2: Preclinical In Vivo Efficacy of Ceritinib
Combinations

Combination Cancer Model Key Findings Reference

Ceritinib + PD-L1

Inhibitor

Ba/F3 (EML4-ALK-

WT) Xenograft

Combination therapy

resulted in a 91.9%

relative tumor growth

inhibition, compared

to 84.9% for ceritinib

alone.

[4][6]

Ceritinib +

Gemcitabine

Pancreatic Cancer

Xenograft

Combination of

gemcitabine and

ceritinib reduced

tumor size by up to

30%.

[5]

Table 3: Clinical Trial Data for Ceritinib Combinations
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Combinatio
n

Phase
Cancer
Type

Recommen
ded Phase
II Dose
(RP2D) /
Maximum
Tolerated
Dose (MTD)

Overall
Response
Rate (ORR)

Reference

Ceritinib +

Gemcitabine
I

Advanced

Solid Tumors

MTD:

Ceritinib 600

mg daily

20% [7]

Ceritinib +

Gemcitabine/

Cisplatin

I
Advanced

Solid Tumors

MTD:

Ceritinib 450

mg daily

20% [7]

Ceritinib +

Ribociclib
Ib/II ALK+ NSCLC

RP2D:

Ceritinib 300

mg/day +

Ribociclib

200 mg/day

(3-weeks-

on/1-week-

off)

50% at RP2D [8]

Ceritinib +

Nivolumab
Ib ALK+ NSCLC

Ceritinib 300

mg daily +

Nivolumab 3

mg/kg every

2 weeks

60% (ALKi-

naïve), 25%

(ALKi-

pretreated)

[8]

Signaling Pathways and Experimental Workflows
Ceritinib's Core Mechanism of Action
Ceritinib primarily targets the ALK receptor tyrosine kinase. In cancers driven by ALK fusions

(e.g., EML4-ALK), the kinase is constitutively active, leading to the phosphorylation and

activation of multiple downstream pro-survival and proliferative signaling pathways. Ceritinib
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competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its

autophosphorylation and subsequent signal transduction.

Ceritinib EML4-ALK Fusion Protein
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Click to download full resolution via product page

Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling

pathways.

Experimental Workflow for Preclinical Evaluation
A typical workflow for assessing the preclinical efficacy of ceritinib in combination with another

agent involves a tiered approach, starting with in vitro assays and progressing to in vivo

models.
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In Vitro Evaluation

In Vivo Evaluation

Cell Viability Assays
(MTT, CCK-8)

Synergy Analysis
(Chou-Talalay, ZIP Score)

Clonogenic (Colony Formation)
Assay

Mechanistic Studies
(Western Blot, Flow Cytometry)

Tumor Xenograft Model
Establishment

Combination Treatment
Administration

Tumor Volume & Body Weight
Monitoring

Endpoint Analysis
(Tumor Weight, IHC, Western)

Click to download full resolution via product page

Caption: A standard workflow for evaluating ceritinib combination therapies.
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Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using a Cell
Viability Assay
This protocol describes how to assess the synergistic effects of ceritinib in combination with

another chemotherapeutic agent (e.g., cisplatin) on cancer cell lines using a colorimetric cell

viability assay (e.g., MTT or CCK-8).

Materials:

Cancer cell lines (e.g., KKU-M213 cholangiocarcinoma cells)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

Ceritinib (powder, to be dissolved in DMSO)

Chemotherapy agent (e.g., Cisplatin, to be dissolved in saline or DMSO)

96-well cell culture plates

MTT or CCK-8 reagent

DMSO or solubilization buffer

Multichannel pipette

Plate reader

Procedure:

Cell Seeding:

Trypsinize and count the cells.

Seed the cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of

complete medium.

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
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Drug Preparation and Treatment:

Prepare stock solutions of ceritinib and the combination agent in DMSO.

Create a dose-response matrix. For example, for the ceritinib and cisplatin combination,

prepare serial dilutions of ceritinib (e.g., 0, 0.625, 1.25, 2.5, 5 µM) and cisplatin (e.g., 0,

6.25, 12.5, 25, 50 µM).[2]

Add the drugs in combination to the designated wells. Include wells for single-agent

treatments and untreated controls.

Incubate the plate for 72 hours at 37°C, 5% CO2.

Cell Viability Measurement (CCK-8 Example):

Add 10 µL of CCK-8 solution to each well.

Incubate for 1-4 hours at 37°C until the color develops.

Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each treatment condition relative to the

untreated control.

Analyze the drug interaction using a synergy model. The Zero Interaction Potency (ZIP)

model can be used, which calculates a synergy score based on the comparison of the

observed and expected dose-response curves.[2] A ZIP score >10 is considered

synergistic, between -10 and 10 is additive, and <-10 is antagonistic.[2] Alternatively, the

Chou-Talalay method can be used to calculate a Combination Index (CI), where CI < 1

indicates synergy.[9]

Protocol 2: Western Blot Analysis of ALK Signaling
Pathway
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This protocol details the procedure for analyzing the phosphorylation status of ALK and its key

downstream effectors, AKT and ERK, in response to ceritinib treatment.

Materials:

Cancer cell lines (e.g., H2228 ALK+ NSCLC cells)

6-well plates

Ceritinib

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

PVDF membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Treatment and Lysis:

Seed cells in 6-well plates and grow to 70-80% confluency.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b560025?utm_src=pdf-body
https://www.benchchem.com/product/b560025?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treat cells with various concentrations of ceritinib (e.g., 0, 50, 100, 200 nM) for a

specified time (e.g., 6-24 hours).

Wash cells with ice-cold PBS and lyse with RIPA buffer.

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

Protein Quantification and Sample Preparation:

Determine the protein concentration of each lysate using the BCA assay.

Normalize the protein concentration for all samples.

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

SDS-PAGE and Western Blotting:

Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.

Run the gel to separate proteins by size.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Detection and Analysis:

Apply ECL substrate to the membrane.

Capture the chemiluminescent signal using an imaging system.
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Analyze the band intensities using densitometry software. Normalize the phosphorylated

protein levels to the total protein levels.

Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of ceritinib in

combination with another agent in a subcutaneous xenograft mouse model.

Materials:

Immunocompromised mice (e.g., BALB/c nude or NSG mice)

Cancer cell line (e.g., Ba/F3 EML4-ALK-WT cells)

Matrigel (optional)

Ceritinib

Combination agent

Appropriate vehicle for drug formulation (e.g., saline, corn oil)

Calipers

Animal balance

Procedure:

Cell Preparation and Implantation:

Harvest cancer cells and resuspend them in sterile PBS, potentially mixed 1:1 with

Matrigel to improve tumor take rate.

Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) into the

flank of each mouse.

Tumor Growth and Group Randomization:

Monitor the mice for tumor formation.
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Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment groups (e.g., Vehicle control, Ceritinib alone, Combination agent alone,

Ceritinib + Combination agent).

Drug Preparation and Administration:

Prepare fresh formulations of the drugs in their respective vehicles on each day of dosing.

Administer the treatments to the mice according to the planned schedule. For example,

ceritinib can be administered daily by oral gavage.

Monitoring and Measurement:

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume

using the formula: (Length x Width²) / 2.

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

Observe the general health and behavior of the animals.

Endpoint and Tissue Collection:

Continue the experiment until tumors in the control group reach a predetermined endpoint

size, or for a fixed duration.

Euthanize the mice according to institutional guidelines.

Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freezing

for Western blot, fixing in formalin for immunohistochemistry).

Data Analysis:

Plot the mean tumor volume ± SEM for each group over time.

Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle

control.
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Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences

between treatment groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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